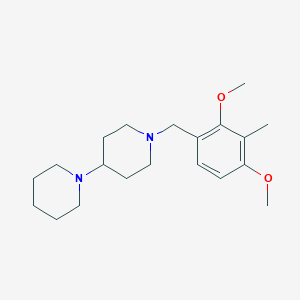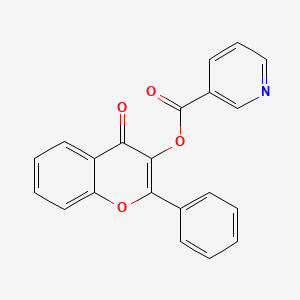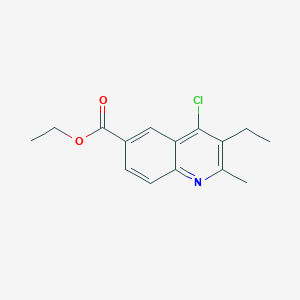![molecular formula C22H31N3O2 B5641710 (3R*,5R*)-N-[1-(2-methylbenzyl)cyclopropyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5641710.png)
(3R*,5R*)-N-[1-(2-methylbenzyl)cyclopropyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine and pyrrolidine derivatives, akin to the compound , often involves complex chemical reactions designed to introduce specific functional groups and achieve desired stereochemistry. For instance, Garve et al. (2017) developed a synthetic procedure to access 2-unsubstituted pyrrolidines and piperidines from donor-acceptor cyclopropanes and cyclobutanes, providing a framework for generating similar compounds under mild conditions with high yields (Garve, Kreft, Jones, & Werz, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using various spectroscopic techniques and X-ray crystallography. For example, Thimmegowda et al. (2009) conducted crystal structure studies to determine the molecular geometry, showcasing how the structural characteristics of similar compounds can be detailed, including bond lengths, angles, and conformational analysis (Thimmegowda et al., 2009).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with biological targets, which can be explored through biochemical assays and binding studies. For instance, Shim et al. (2002) analyzed the molecular interactions of a related compound with cannabinoid receptors, providing insights into how these molecules can engage with specific protein targets (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, play a crucial role in the compound's suitability for further development. Research by Garve et al. (2017) into similar compounds provides a basis for understanding how structural features affect these physical characteristics (Garve et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity, pharmacophore modeling, and QSAR studies, are essential for predicting the biological activity of compounds. The work by Shim et al. (2002) on cannabinoid receptor antagonists exemplifies how computational and experimental approaches can elucidate the chemical properties relevant to drug design (Shim et al., 2002).
properties
IUPAC Name |
(3R,5R)-N-[1-[(2-methylphenyl)methyl]cyclopropyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-16-6-2-3-7-17(16)13-22(8-9-22)24-20(26)18-12-19(15-23-14-18)21(27)25-10-4-5-11-25/h2-3,6-7,18-19,23H,4-5,8-15H2,1H3,(H,24,26)/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKTYFLXZYUEAY-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CC2)NC(=O)C3CC(CNC3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC2(CC2)NC(=O)[C@@H]3C[C@H](CNC3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-N-[1-[(2-methylphenyl)methyl]cyclopropyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B5641639.png)

![3-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5641652.png)

![N-[2-(4-chlorophenyl)-2-oxoethyl]-4-biphenylcarboxamide](/img/structure/B5641667.png)
![4-[1-cyclohexyl-5-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5641671.png)
![4-[4-(1H-imidazol-1-yl)benzoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5641683.png)

![(1S*,5R*)-6-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5641721.png)

![2-{2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5641724.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5641732.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide](/img/structure/B5641735.png)